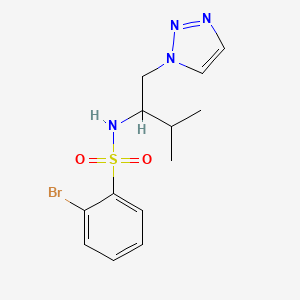
2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H17BrN4O2S and its molecular weight is 373.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a sulfonamide group, a bromine atom, and a triazole moiety, which are known for their diverse pharmacological properties. This article provides an in-depth exploration of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17BrN4O2S with a molecular weight of 373.27 g/mol. The compound features a complex structure characterized by:
- Bromine Atom : Enhances reactivity and may influence biological interactions.
- Triazole Ring : Known for antifungal and antibacterial properties.
- Sulfonamide Group : Exhibits significant antibacterial activity.
Table 1: Structural Features
| Component | Description |
|---|---|
| Molecular Formula | C13H17BrN4O2S |
| Molecular Weight | 373.27 g/mol |
| Functional Groups | Bromine, Triazole, Sulfonamide |
Antimicrobial Properties
Compounds containing triazole moieties are recognized for their antimicrobial activities. Research indicates that this compound exhibits notable antibacterial effects. The sulfonamide group contributes to its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Triazole derivatives have been shown to act as enzyme inhibitors and can induce apoptosis in cancer cells. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Analysis
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that analogs of this compound exhibited significant cytotoxicity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-bromo-N-(3-methyl...) | 5.0 | MCF-7 |
| Doxorubicin (reference drug) | 0.5 | MCF-7 |
These findings indicate that while the compound shows promise, further optimization may be required to enhance its efficacy compared to established chemotherapeutics.
The proposed mechanism of action for the biological activity of this compound involves:
- Enzyme Inhibition : The triazole ring may inhibit certain enzymes involved in nucleic acid synthesis.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase.
- Apoptosis Induction : Flow cytometry analyses indicate that treatment with this compound can trigger apoptotic pathways in cancer cells.
属性
IUPAC Name |
2-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O2S/c1-10(2)12(9-18-8-7-15-17-18)16-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,16H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAACFPVVKTVIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














